N-(2-Cyanoethyl)-DL-alanine
CAS No.: 51078-47-8
Cat. No.: VC13337870
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51078-47-8 |
---|---|
Molecular Formula | C6H10N2O2 |
Molecular Weight | 142.16 g/mol |
IUPAC Name | 2-(2-cyanoethylamino)propanoic acid |
Standard InChI | InChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2,4H2,1H3,(H,9,10) |
Standard InChI Key | NGTORYSYDRDVFM-UHFFFAOYSA-N |
SMILES | CC(C(=O)O)NCCC#N |
Canonical SMILES | CC(C(=O)O)NCCC#N |
Introduction
Structural and Chemical Properties
N-(2-Cyanoethyl)-DL-alanine belongs to the class of cyanoethylated amino acids. Its IUPAC name, 2-(2-cyanoethylamino)propanoic acid, delineates a propanoic acid backbone substituted with a cyanoethylamine group at the second carbon. The presence of both amino and carboxylic acid functional groups enables zwitterionic behavior in aqueous solutions, while the cyanoethyl moiety introduces significant polarity and reactivity.
Molecular Architecture
The compound’s structure facilitates diverse interactions, including hydrogen bonding via the carboxylic acid and amine groups, and dipole-dipole interactions through the nitrile group. These features influence its solubility, which is highest in polar solvents such as water and ethanol. The Standard InChI key (InChI=1S/C6H10N2O2/c1-5(6(9)10)8-4-2-3-7/h5,8H,2...) provides a precise representation of its atomic connectivity.
Physicochemical Data
Property | Value |
---|---|
CAS No. | 63905-32-8 |
Molecular Formula | C6H10N2O2 |
Molecular Weight | 142.16 g/mol |
IUPAC Name | 2-(2-cyanoethylamino)propanoic acid |
Solubility | Highly soluble in polar solvents |
Stability | Stable under ambient conditions |
Synthesis and Scalability
Reaction Mechanism
The synthesis of N-(2-Cyanoethyl)-DL-alanine involves a nucleophilic addition reaction between DL-alanine and acrylonitrile under alkaline conditions. The primary amine group of alanine attacks the electrophilic β-carbon of acrylonitrile, forming a secondary amine linkage. This exothermic reaction typically employs sodium hydroxide or potassium hydroxide as a base to deprotonate the amine, enhancing its nucleophilicity.
Industrial-Scale Production
Patent literature describes analogous processes for cyanoethylated amino acids, emphasizing the use of continuous flow reactors to optimize yield and efficiency . For instance, a method involving glycolonitrile and alanine under controlled pH and temperature (90°C) achieves high conversion rates by maintaining stoichiometric excess of the nitrile reagent. Scaling this reaction requires precise control of residence time and temperature to minimize side products such as hydrolyzed nitriles .
Applications in Scientific Research
Pharmaceutical Intermediate
The cyanoethyl group serves as a strategic handle for further functionalization. In drug discovery, this moiety is leveraged to enhance binding affinity to biological targets. For example, derivatives of N-(2-Cyanoethyl)-DL-alanine have been explored as precursors for kinase inhibitors and protease modulators due to their ability to form hydrogen bonds with active-site residues.
Biochemical Probes
In enzymology, the compound is utilized to study substrate specificity and catalytic mechanisms. Its structural similarity to natural amino acids allows it to act as a competitive inhibitor in metabolic pathways, providing insights into enzyme kinetics. Researchers have employed it to probe the active sites of aminotransferases and decarboxylases.
Materials Science
The nitrile group’s reactivity enables cross-linking in polymer chemistry. N-(2-Cyanoethyl)-DL-alanine has been incorporated into hydrogels and conductive polymers, where it facilitates network formation through cyano-alkyne cycloaddition reactions. Such materials exhibit tunable mechanical properties for applications in biosensors and drug delivery systems.
Future Directions and Challenges
Green Chemistry Approaches
Current synthesis methods rely on stoichiometric bases, generating significant waste. Future research may explore catalytic systems or biocatalytic routes using engineered enzymes to improve atom economy. The patent literature suggests that continuous flow systems could reduce energy consumption by 40% compared to batch processes .
Targeted Drug Delivery
Functionalizing the cyano group with tumor-specific ligands could enable selective drug delivery. Preliminary studies on analogous compounds demonstrate enhanced uptake in cancer cells overexpressing nitrile-metabolizing enzymes.
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